molecular formula C17H18N2O3 B5601205 2-(2-(3,4-dimethylphenoxy)acetamido)benzamide

2-(2-(3,4-dimethylphenoxy)acetamido)benzamide

Cat. No.: B5601205
M. Wt: 298.34 g/mol
InChI Key: SPIGCEWZZMBDJW-UHFFFAOYSA-N
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Description

2-(2-(3,4-dimethylphenoxy)acetamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dimethylphenoxy)acetamido)benzamide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dimethylphenoxy)acetamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(3,4-dimethylphenoxy)acetamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dimethylphenoxy)acetamido)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3,4-dimethylphenoxy)acetamido)benzamide is unique due to its specific substitution pattern on the phenoxy and benzamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. Its specific interactions with molecular targets and pathways can also differentiate it from similar compounds .

Properties

IUPAC Name

2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-7-8-13(9-12(11)2)22-10-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIGCEWZZMBDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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